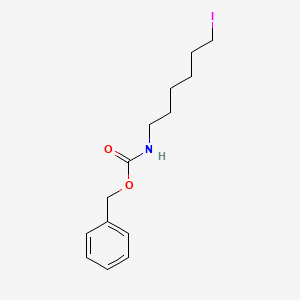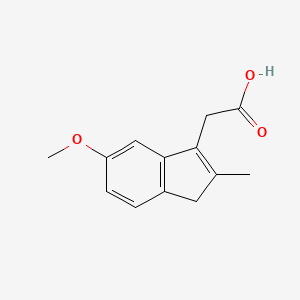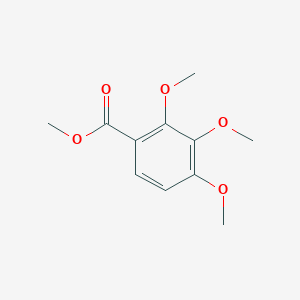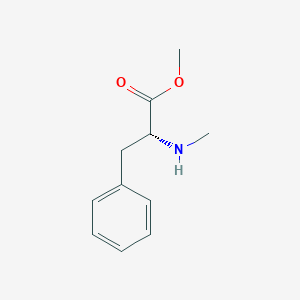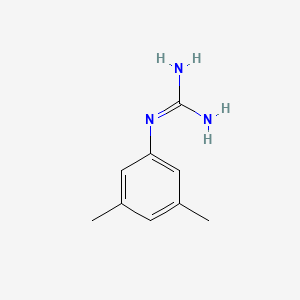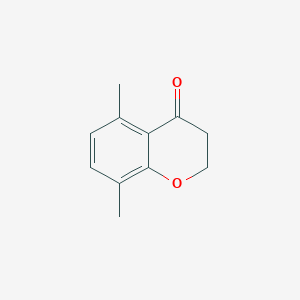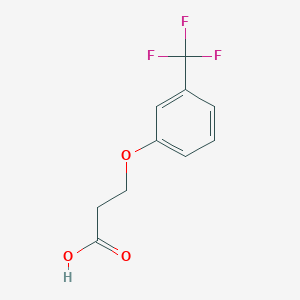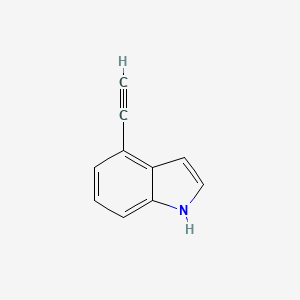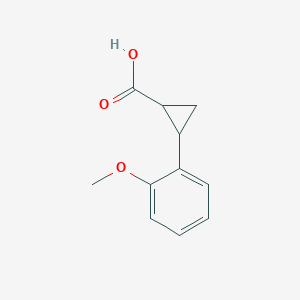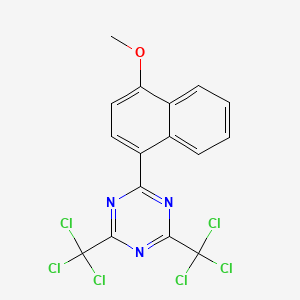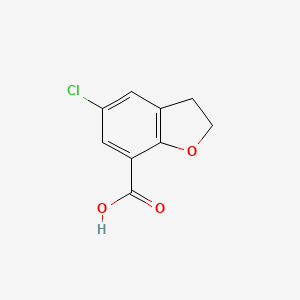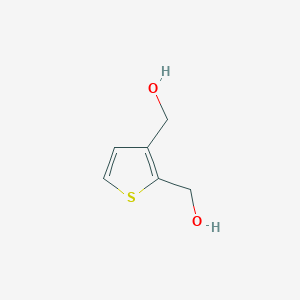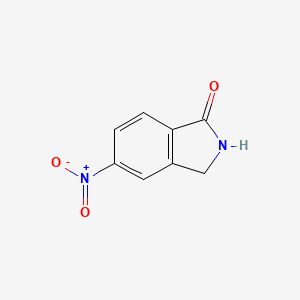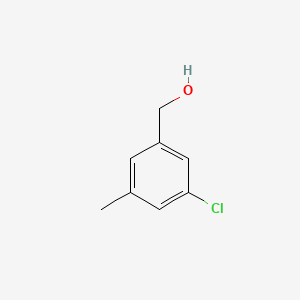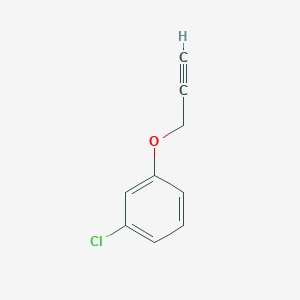
1-Chloro-3-(prop-2-yn-1-yloxy)benzene
Vue d'ensemble
Description
“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C9H7ClO . It is also known by other names such as “1-chloro-4-(prop-2-yn-1-yloxy)benzene”, “1-chloro-4-prop-2-ynoxybenzene”, and "o-Chlorophenyl propargyl ether" .
Synthesis Analysis
A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53-85%) .
Molecular Structure Analysis
The InChI code for “1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is “1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2” and the InChI key is "USRMDNZIKVMDKH-UHFFFAOYSA-N" . The Canonical SMILES is "C#CCOC1=CC=CC=C1Cl" .
Applications De Recherche Scientifique
1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of Application : This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .
- Methods of Application : The reaction is carried out in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .
- Results or Outcomes : The synthesized compounds were examined for their antibacterial, antiurease and NO scavenging activity . 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .
2. Designing of Mononuclear Transition Metal Complexes
- Summary of Application : This compound is used in the preparation of coordination complexes of Co(II), Ni(II), Cu(II) and Zn(II) metals . These complexes are prepared by novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .
- Methods of Application : The proposed structure of the complexes have been established by spectroscopic and analytical techniques like C, H, N and metal analysis, FT-IR, 1H and 13C NMR, mass, UV-Vis, EPR, fluorescence, molar conductance, magnetic susceptibility and TGA .
- Results or Outcomes : The synthesized compounds were screened for their in vitro antimicrobial activities and antioxidant activity . The copper(II) complex 19 was found to be the highest noxious antimicrobial active compound . The complexes were found to be excellent antioxidants and copper(II) complexes were the most potent antioxidant compounds with lowest IC50 values (2.04–2.56 M) among all the tested compounds .
3. Corrosion Inhibitor
- Summary of Application : This compound can be used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas.
- Methods of Application : It is typically added to the environment in small concentrations . The exact procedures and technical details would depend on the specific environment and material being protected.
- Results or Outcomes : The use of this compound as a corrosion inhibitor can help extend the life of materials and reduce maintenance and replacement costs .
4. Intermediate in Organic Synthesis
- Summary of Application : This compound is used as an intermediate in organic synthesis . An intermediate is a substance produced during the reaction that continues to react until it produces the final product.
- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .
- Results or Outcomes : The use of this compound as an intermediate can help in the synthesis of a wide range of organic compounds .
5. Synthesis of Antidepressant Molecules
- Summary of Application : This compound can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .
- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
6. Intermediate in the Synthesis of Indole Derivatives
- Summary of Application : This compound can be used as an intermediate in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The exact methods of application would depend on the specific synthesis being performed .
- Results or Outcomes : The use of this compound as an intermediate can help in the synthesis of a wide range of indole derivatives with various biological activities .
Safety And Hazards
“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
1-chloro-3-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRDOGDGBQFLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557634 | |
| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
33302-52-2 | |
| Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(prop-2-yn-1-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



